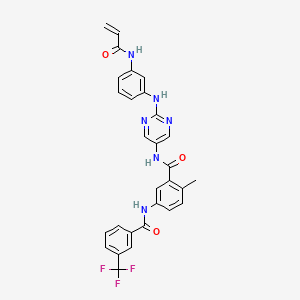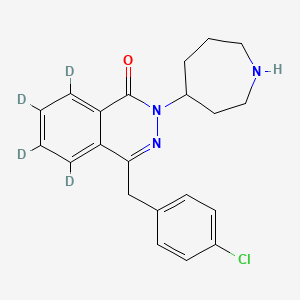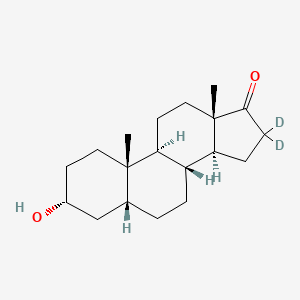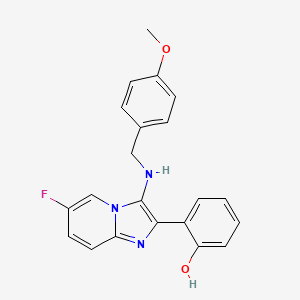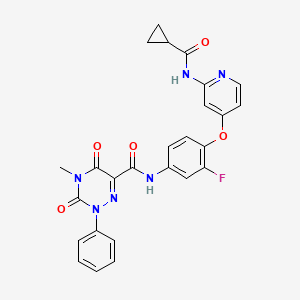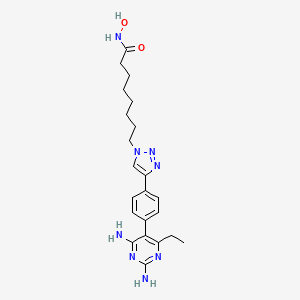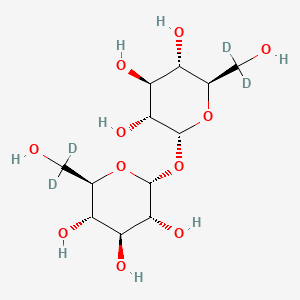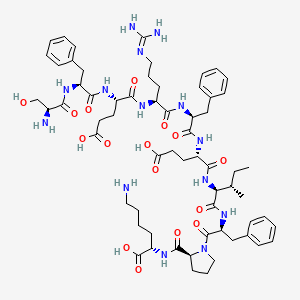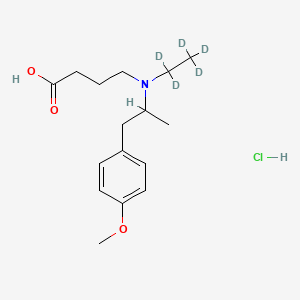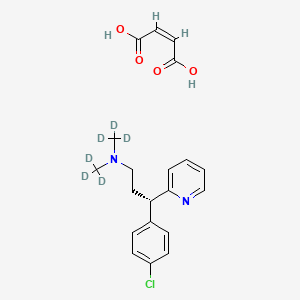
(S)-Chlorpheniramine-d6 Maleate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Chlorpheniramine-d6 Maleate Salt is a deuterated form of chlorpheniramine maleate, an antihistamine commonly used to treat allergic reactions, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as the presence of deuterium atoms can alter the compound’s behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chlorpheniramine-d6 Maleate Salt typically involves the deuteration of chlorpheniramine followed by its reaction with maleic acid to form the maleate salt. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction with maleic acid is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes followed by purification steps to isolate the deuterated compound. The maleate salt formation is then carried out in reactors equipped with temperature and pH control systems to ensure high yield and purity. The final product is typically crystallized and dried before packaging.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Chlorpheniramine-d6 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated chlorpheniramine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Chlorpheniramine-d6 Maleate Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to understand the pharmacokinetics and biotransformation of chlorpheniramine.
Medicine: Investigated for its potential therapeutic effects and to study drug interactions.
Industry: Utilized in the development of new antihistamine formulations and to improve the efficacy and safety profiles of existing drugs.
Wirkmechanismus
(S)-Chlorpheniramine-d6 Maleate Salt exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetic properties. The molecular targets include histamine H1 receptors in various tissues, and the pathways involved are related to the inhibition of histamine-induced signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpheniramine Maleate: The non-deuterated form, commonly used as an antihistamine.
Brompheniramine Maleate: Another antihistamine with a similar structure but different halogen substitution.
Triprolidine Hydrochloride: An antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
(S)-Chlorpheniramine-d6 Maleate Salt is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic properties. This makes it a valuable tool in scientific research for studying drug metabolism and interactions, as well as for developing improved therapeutic agents with enhanced efficacy and safety profiles.
Eigenschaften
Molekularformel |
C20H23ClN2O4 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
DBAKFASWICGISY-WOHLNYLJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



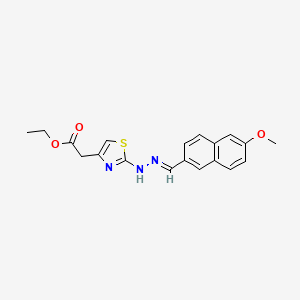
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
